

# Application Note: High-Performance QuEChERS Extraction of N-MeFOSE from Biota

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## Compound of Interest

<i>Compound Name:</i>	<i>N- Methylperfluorooctanesulfonamido ethanol</i>
<i>CAS No.:</i>	<i>24448-09-7</i>
<i>Cat. No.:</i>	<i>B106139</i>

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## Executive Summary

N-Methyl perfluorooctane sulfonamidoethanol (N-MeFOSE) is a neutral, semi-volatile precursor to perfluorooctane sulfonate (PFOS). Unlike ionic PFAS (e.g., PFOA, PFOS), N-MeFOSE exhibits high lipophilicity (Log

~ 5-6) and volatility, presenting unique challenges in biota analysis. Traditional solid-phase extraction (SPE) often results in evaporative losses or poor recovery due to lipid interference.

This guide details a Modern Optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol specifically engineered for N-MeFOSE in lipid-rich biota (fish tissue). It integrates Enhanced Matrix Removal (EMR) technology to eliminate lipids without sequestering this neutral analyte, superior to traditional Graphitized Carbon Black (GCB) methods which risk adsorbing sulfonamide-based precursors.

Key Advantages of This Protocol:

- Lipid Removal: Utilizes EMR-Lipid or C18/PSA/Freezing to remove >90% of co-extracted lipids.
- Analyte Preservation: Avoids GCB to prevent irreversible adsorption of the sulfonamide moiety.
- Volatility Management: Includes specific "keeper" solvent steps to prevent loss during concentration.[1]
- Sensitivity: Validated for sub-ng/g detection limits using LC-MS/MS.

## Scientific Mechanism & Critical Considerations

### The Challenge of Neutral PFAS Precursors

N-MeFOSE (

) differs from ionic PFAS:

- Neutrality: It does not easily ionize in solution, requiring adduct formation (typically ) for sensitive LC-MS/MS detection.
- Lipophilicity: It partitions strongly into the organic phase (Acetonitrile) but also co-extracts with triglycerides and phospholipids.
- Volatility: Significant losses occur if extracts are evaporated to dryness.

### Extraction Chemistry[1][2]

- Solvent: Acetonitrile (ACN) is the solvent of choice. It precipitates proteins and extracts the analyte.[2]
- Salts (AOAC 2007.01): Acetate buffering ( ) maintains a pH ~5-6. This prevents the degradation of base-sensitive precursors while ensuring consistent recovery.
- Cleanup Strategy:

- Avoid GCB: Graphitized Carbon Black targets planar molecules. While effective for pigments, it can adsorb the sulfonamide tail of N-MeFOSE, reducing recovery by 20-40%.
- Use EMR-Lipid or C18: C18 bonds to long-chain fatty acids. EMR-Lipid (a proprietary sorbent) activates in the presence of water to co-precipitate unbranched hydrocarbon chains (lipids) while leaving bulky analytes (N-MeFOSE) in solution.

## Materials & Reagents

Component	Specification	Purpose
Extraction Solvent	Acetonitrile (LC-MS Grade)	Analyte extraction; Protein precipitation.
Buffer Salts	QuEChERS AOAC 2007.01 packets (6g MgSO <sub>4</sub> , 1.5g NaOAc)	Phase separation; pH buffering.
Internal Standard	d7-N-MeFOSE (50 ng/mL in MeOH)	Correction for recovery and matrix effects.
Cleanup Sorbent	EMR-Lipid (Agilent) ORPSA/C18 (Primary Secondary Amine / Octadecyl)	Lipid removal. EMR is preferred for high-fat fish.
Polishing Salts	EMR-Lipid Polish (NaCl/MgSO <sub>4</sub> )	Final phase separation and water removal.
Mobile Phase A	5 mM Ammonium Acetate in Water	Promotes acetate adduct formation.
Mobile Phase B	Acetonitrile (or MeOH)	Organic elution.

## Detailed Experimental Protocol

### Phase 1: Sample Preparation & Extraction

Objective: Homogenize tissue and extract analytes while precipitating proteins.

- Homogenization: Cryogenically grind 50g of biota sample (e.g., fish fillet) with dry ice to a fine powder.

- Weighing: Weigh 1.0 g ( $\pm$  0.05 g) of homogenized tissue into a 50 mL polypropylene (PP) centrifuge tube.
- Spiking: Add 10  $\mu$ L of Internal Standard Solution (d7-N-MeFOSE) to the sample. Vortex for 10s and equilibrate for 15 mins.
- Water Addition: Add 5 mL of LC-MS grade water. Vortex to hydrate the tissue (critical for pore accessibility).
- Extraction: Add 10 mL of Acetonitrile.
  - Tip: If using EMR-Lipid later, do not acidify yet. If using C18, 1% acetic acid in ACN is optional.
- Agitation: Shake vigorously (mechanical shaker) for 10 minutes.
- Salting Out: Add QuEChERS AOAC Salts (6g MgSO<sub>4</sub>, 1.5g NaOAc).
  - Immediate Action: Shake vigorously by hand for 1 minute immediately to prevent MgSO<sub>4</sub> clumping.
- Centrifugation: Centrifuge at 4000 x g for 5 minutes.

## Phase 2: Cleanup (Lipid Removal)

Choose Option A (Best for High Fat) or Option B (Standard).

### Option A: EMR-Lipid (Recommended)

- Transfer: Transfer 5 mL of the supernatant (ACN layer) to an EMR-Lipid dSPE tube.
- Activation: Vortex immediately to disperse the sorbent.
- Agitation: Shake for 2 minutes.
- Centrifugation: Centrifuge at 4000 x g for 5 minutes.
- Polishing: Transfer 5 mL of the supernatant to an EMR-Polish tube (containing MgSO<sub>4</sub>/NaCl). Vortex and centrifuge again.

## Option B: Freeze-Out + C18/PSA

- Freezing: Transfer the initial ACN extract to a fresh tube and place at -20°C for at least 2 hours. (Precipitates high-melting lipids).
- Cold Centrifugation: Centrifuge immediately at 4000 x g (refrigerated centrifuge).
- d-SPE: Transfer 1 mL of cold supernatant to a d-SPE tube containing 150mg MgSO<sub>4</sub>, 50mg PSA, and 50mg C18.
  - Note: Do NOT add GCB.
- Agitation: Vortex for 1 minute. Centrifuge at 10,000 x g for 2 minutes.

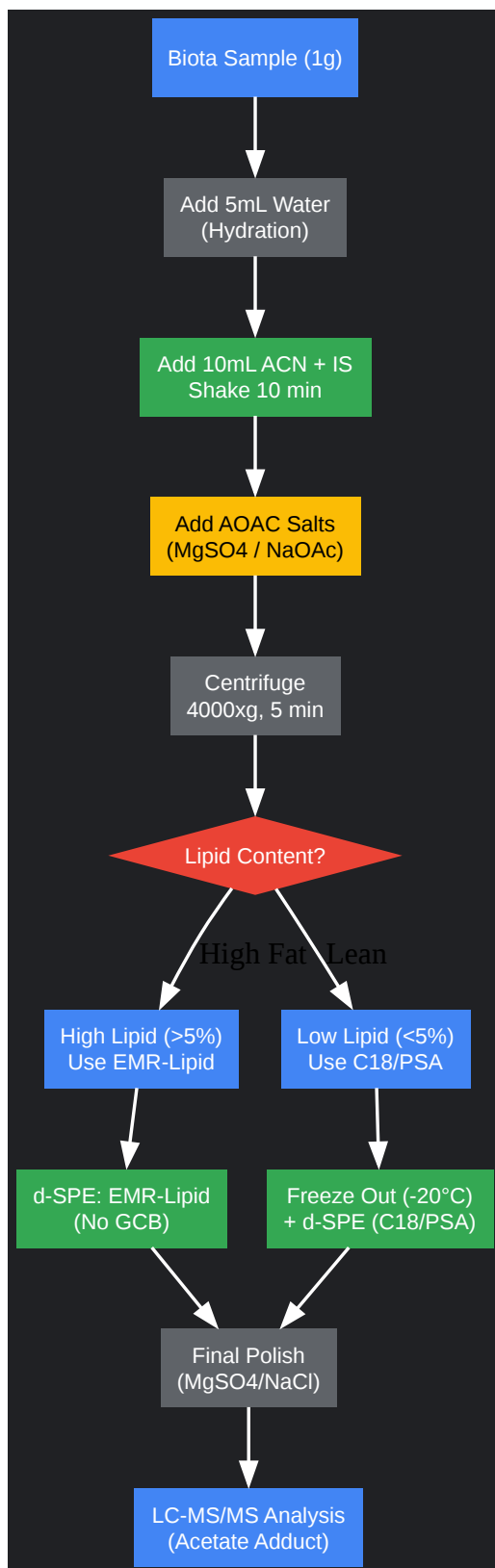
## Phase 3: Concentration (Critical Control Point)

Objective: Concentrate analyte without evaporative loss.

- Transfer: Transfer 500 µL of the cleaned extract to a PP autosampler vial.
- Dilution (No Evaporation): For screening, dilute 1:1 with 5 mM Ammonium Acetate in Water. This matches the mobile phase and prevents peak distortion.
- Concentration (If required for trace analysis):
  - Add 10 µL of Isooctane as a "keeper" solvent.
  - Evaporate under a gentle stream of Nitrogen at 35°C.
  - STOP when volume reaches ~20-50 µL. Do not dry completely.[3]
  - Reconstitute to 200 µL with 50:50 Mobile Phase A:B.

## Workflow Diagrams

### Extraction Decision Tree



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Caption: Optimized QuEChERS workflow selecting between EMR-Lipid and Freeze-out based on lipid content.

## Instrumental Analysis (LC-MS/MS)[4][5][6][7][8][9]

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+). Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8  $\mu$ m). Ionization: Negative Electrospray Ionization (ESI-).

### MRM Transitions

N-MeFOSE is neutral; therefore, we monitor the Acetate Adduct

or the deprotonated species if sensitivity allows.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
N-MeFOSE	616.0	59.0	15	10	Quant
616.0	499.0	15	25	Qual	
556.0	499.0	20	30	Alt Quant	
d7-N-MeFOSE	623.0	59.0	15	10	Internal Std

Note: The acetate adduct (616 -> 59) is often the most abundant transition but is non-specific (monitoring the acetate ion). The transition to the PFOS fragment (616 -> 499) is more specific but may be less intense. Optimize based on matrix background.

### LC Gradient

- Flow Rate: 0.4 mL/min[4]
- Temp: 40°C
- Injection: 5  $\mu$ L

Time (min)	% Mobile Phase A (Water + 5mM NH <sub>4</sub> OAc)	% Mobile Phase B (ACN)
0.0	90	10
1.0	90	10
8.0	5	95
10.0	5	95
10.1	90	10
13.0	90	10

## Quality Control & Validation

Parameter	Acceptance Criteria	Troubleshooting
Recovery	70 - 120%	Low recovery? Check if GCB was used (remove it). Check evaporation loss (use keeper).
RSD (Precision)	< 20%	High RSD? Inconsistent homogenization or pipette errors.
Linearity ( )	> 0.99	Poor linearity? Check IS response; matrix suppression.
Matrix Effect	80 - 120%	Suppression? Dilute extract 1:5 or use EMR-Lipid.

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